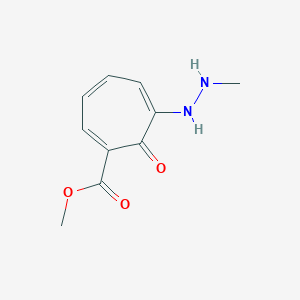
6-(N'-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methylhydrazino group, a cycloheptatriene ring, and a carboxylic acid methyl ester group. Its unique chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cycloheptatriene Ring: This step involves the cyclization of a suitable precursor to form the cycloheptatriene ring.
Introduction of the Methylhydrazino Group: This step involves the reaction of the cycloheptatriene intermediate with methylhydrazine under controlled conditions to introduce the methylhydrazino group.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylhydrazino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. The methylhydrazino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cycloheptatriene ring provides structural stability and can participate in various chemical reactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-4-hydrazino-7-nitrobenzofurazan: This compound shares the methylhydrazino group and has applications in bioanalytical assays.
4-(1-Methylhydrazino)-7-nitrobenzofurazan: Another similar compound used in HPLC derivatization.
Uniqueness
6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester is unique due to its combination of a cycloheptatriene ring and a methylhydrazino group, which provides distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
methyl 6-(2-methylhydrazinyl)-7-oxocyclohepta-1,3,5-triene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-12-8-6-4-3-5-7(9(8)13)10(14)15-2/h3-6,11H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFAKHAMXSIKQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC1=CC=CC=C(C1=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














